

eCF309: A Technical Guide to a Selective mTORC1/mTORC2 Chemical Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: eCF309

Cat. No.: B607265

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **eCF309**, a potent and selective chemical probe for the mechanistic target of rapamycin (mTOR). This document details its mechanism of action, selectivity, and provides structured data and experimental protocols to facilitate its use in research and drug development.

Introduction

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2. These complexes are central regulators of cell growth, proliferation, metabolism, and survival, making them critical targets in various diseases, including cancer. **eCF309** is a potent, cell-permeable, ATP-competitive inhibitor of mTOR, demonstrating low nanomolar potency and a high degree of selectivity, making it an invaluable tool for dissecting mTOR signaling. Unlike allosteric inhibitors like rapamycin, which primarily target mTORC1, **eCF309** inhibits the catalytic activity of both mTORC1 and mTORC2.

Mechanism of Action

eCF309 acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition allows for a more complete shutdown of mTOR signaling compared to mTORC1-specific inhibitors.

Data Presentation

Biochemical Potency and Selectivity

eCF309 exhibits high potency against mTOR and excellent selectivity across the kinome. The following table summarizes the in vitro inhibitory activity of **eCF309** against a panel of kinases.

Kinase	IC50 (nM)
mTOR	15
PI3K α	981
PI3K β	>10,000
PI3K γ	1,340
PI3K δ	1,840
DNA-PK	320
DDR1/2	2,110
ABL	>10,000
BLK	>10,000
Data compiled from multiple sources.	

A kinome scan of **eCF309** at 10 μ M demonstrated a high degree of selectivity, with an S-score(35%) of 0.01. Besides mTOR, significant inhibition (>65%) was only observed for DNA-PK, DDR1, PI3K γ , and PI3K α (E545K).

Cellular Activity

eCF309 effectively inhibits mTOR signaling in cells, leading to antiproliferative effects in various cancer cell lines.

Cell Line	EC50 (nM)
MCF7 (Breast Cancer)	8.4
MDA-MB-231 (Breast Cancer)	72
PC3 (Prostate Cancer)	37
Data from MedchemExpress.	

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is adapted from the methods used in the initial characterization of **eCF309**.

Objective: To determine the in vitro inhibitory activity of **eCF309** against mTOR kinase.

Materials:

- Recombinant mTOR kinase
- Poly[Glu,Tyr]4:1 substrate
- [γ -³³P]ATP
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
- **eCF309** (serially diluted)
- DMSO (vehicle control)
- 96-well plates
- Filter paper
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing recombinant mTOR kinase and the Poly[Glu,Tyr]4:1 substrate in kinase buffer.
- Add serially diluted **eCF309** or DMSO to the wells of a 96-well plate.
- Add the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding [γ - ^{33}P]ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by spotting the reaction mixture onto filter paper and washing with phosphoric acid.
- Quantify the incorporation of ^{33}P into the substrate using a scintillation counter.
- Calculate the percentage of inhibition for each **eCF309** concentration relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of mTOR Signaling

This protocol outlines the procedure to assess the effect of **eCF309** on the phosphorylation of mTORC1 and mTORC2 downstream targets in cells.

Objective: To analyze the inhibition of p-S6K, p-S6 (mTORC1) and p-Akt (mTORC2) in response to **eCF309** treatment.

Materials:

- MCF7 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **eCF309**
- DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-S6K (Thr389), anti-S6K, anti-p-S6 (Ser235/236), anti-S6, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **eCF309** or DMSO for the desired time (e.g., 2 hours).
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay

This protocol describes how to measure the antiproliferative effect of **eCF309** using a PrestoBlue® assay.

Objective: To determine the EC50 value of **eCF309** in a cancer cell line.

Materials:

- MCF7 cells
- Cell culture medium
- **eCF309** (serially diluted)
- DMSO
- 96-well plates
- PrestoBlue® cell viability reagent
- Fluorescence plate reader

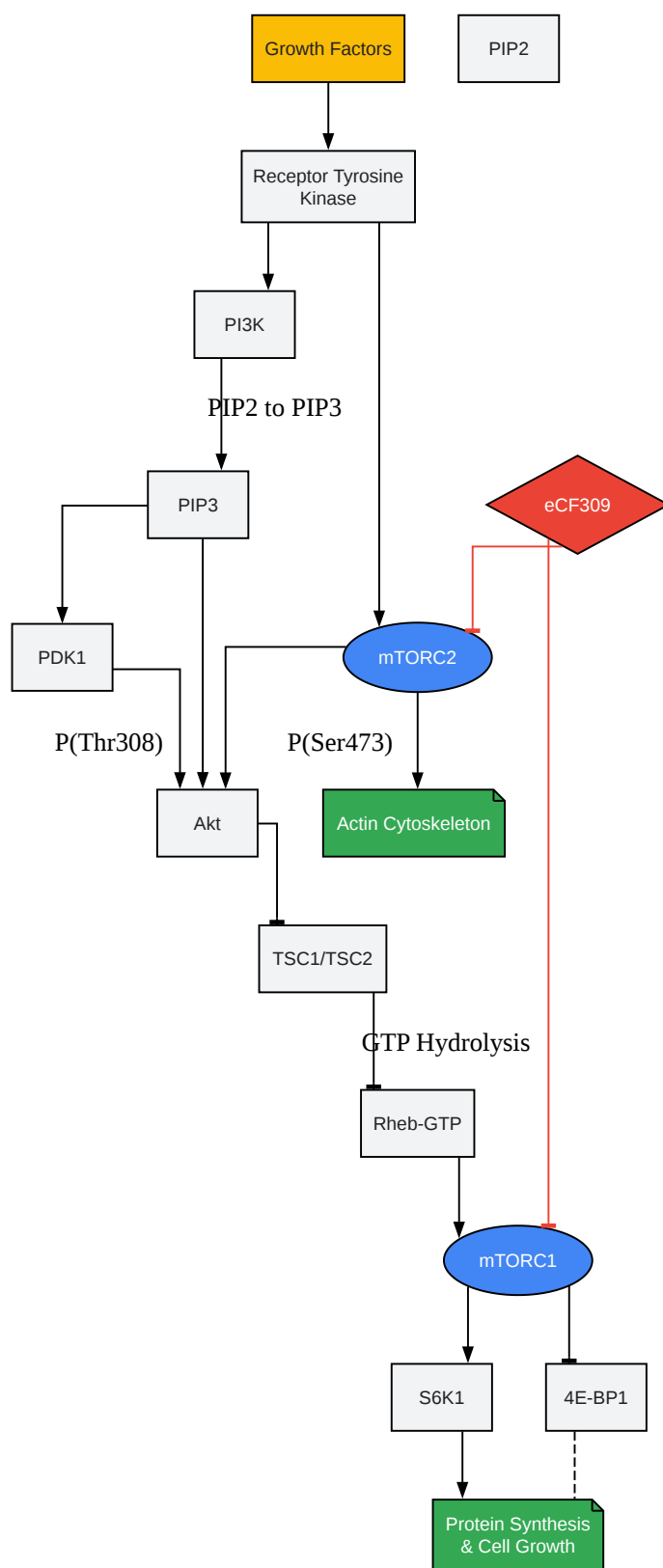
Procedure:

- Seed MCF7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
- Allow the cells to attach overnight.
- Treat the cells with serially diluted **eCF309** or DMSO.
- Incubate the plate for the desired duration (e.g., 72 hours).

- Add PrestoBlue® reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-2 hours at 37°C.
- Measure the fluorescence at the appropriate excitation and emission wavelengths.
- Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Visualizations

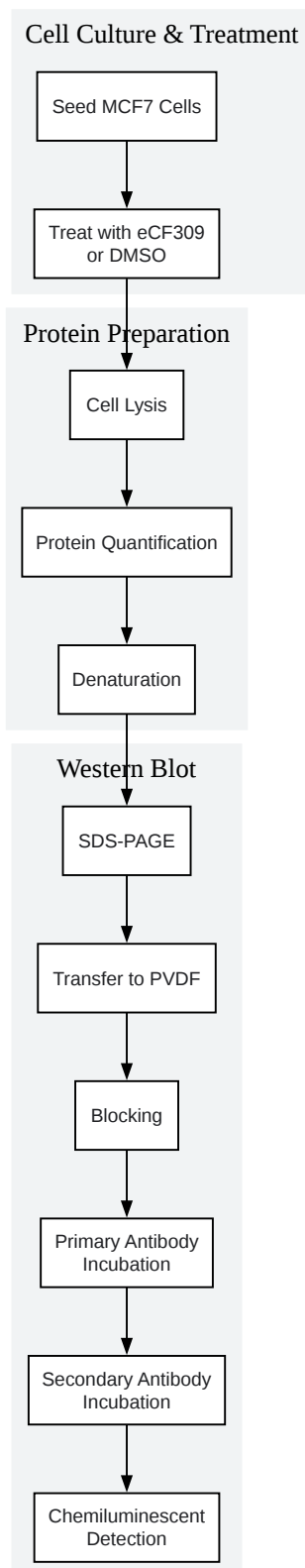
mTOR Signaling Pathway and Inhibition by eCF309



[Click to download full resolution via product page](#)

Caption: mTOR signaling pathways and the inhibitory action of **eCF309**.

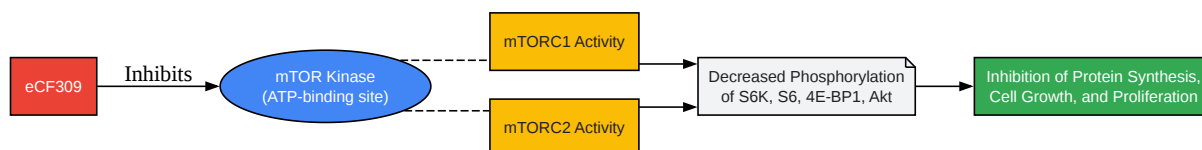
Experimental Workflow for Western Blot Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for analyzing mTOR pathway inhibition by Western Blot.

Logical Relationship of eCF309's Effects



[Click to download full resolution via product page](#)

Caption: Logical flow of **eCF309**'s mechanism to cellular effects.

- To cite this document: BenchChem. [eCF309: A Technical Guide to a Selective mTORC1/mTORC2 Chemical Probe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607265#ecf309-as-a-chemical-probe-for-mtorc1-mtorc2\]](https://www.benchchem.com/product/b607265#ecf309-as-a-chemical-probe-for-mtorc1-mtorc2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com